molecular formula C15H24O B8683477 2,6-Bis(1-methylpropyl)-m-cresol CAS No. 29472-96-6

2,6-Bis(1-methylpropyl)-m-cresol

Cat. No.: B8683477
CAS No.: 29472-96-6
M. Wt: 220.35 g/mol
InChI Key: VTCAMIHYZSBDHC-UHFFFAOYSA-N
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Description

2,6-Bis(1-methylpropyl)-m-cresol (CAS 29472-96-6) is a phenolic compound with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . Its IUPAC name is 3-methyl-2,6-bis(1-methylpropyl)phenol, reflecting its structure: a meta-cresol backbone (methyl group at the 3-position of the phenol ring) substituted with two sec-butyl (1-methylpropyl) groups at the 2- and 6-positions. This compound is classified under EINECS 249-658-2 and is utilized in industrial applications, including as an antioxidant and stabilizer in adhesives for food-contact materials .

Properties

CAS No.

29472-96-6

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2,6-di(butan-2-yl)-3-methylphenol

InChI

InChI=1S/C15H24O/c1-6-10(3)13-9-8-12(5)14(15(13)16)11(4)7-2/h8-11,16H,6-7H2,1-5H3

InChI Key

VTCAMIHYZSBDHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=C(C=C1)C)C(C)CC)O

Origin of Product

United States

Comparison with Similar Compounds

Polymerization Reactivity

  • m-Cresol exhibits high reactivity in polymerization (96% conversion) due to its unhindered phenolic -OH group .
  • 2,6-Dimethylphenol shows reduced conversion (84%) due to steric hindrance from methyl groups .
  • This compound likely has intermediate reactivity; its sec-butyl groups introduce moderate steric hindrance compared to smaller methyl substituents.

Antioxidant Efficacy

  • 4-sec-Butyl-2,6-di-tert-butylphenol (MW 262.43) demonstrates superior antioxidant performance due to bulky tert-butyl groups, which enhance steric protection of the phenolic -OH group .
  • This compound (MW 220.35) may offer a balance between solubility and antioxidant activity, as sec-butyl groups are less bulky than tert-butyl but provide better solubility in nonpolar matrices .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Friedel-Crafts alkylation represents the most straightforward route to introduce isobutyl groups onto the m-cresol aromatic ring. In this method, m-cresol reacts with 1-methylpropyl halides (e.g., isobutyl chloride or bromide) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) are commonly employed to generate the electrophilic carbocation intermediate.

Key Reaction Parameters

  • Molar Ratio : A 2.2:1 ratio of isobutyl halide to m-cresol ensures complete di-alkylation while accounting for volatile halide loss.

  • Temperature : Reactions conducted at 80–100°C in anhydrous toluene or dichloromethane optimize carbocation stability and minimize polyalkylation.

  • Catalyst Loading : ZnCl₂ (10–15 mol%) demonstrates superior regioselectivity compared to AlCl₃, as evidenced by a 72% yield of the target compound in pilot-scale trials.

Limitations and Mitigation Strategies

Friedel-Crafts alkylation is prone to carbocation rearrangements, leading to undesired tert-butyl or sec-butyl byproducts. To address this, recent patents propose using benzene methanesulfonic acid anhydride as a co-catalyst, which stabilizes the transition state and suppresses isomerization. For example, a 2025 study achieved an 85% yield of this compound by employing ZnCl₂ (12 mol%) and benzene methanesulfonic acid anhydride (5 mol%) at 105°C.

Acylation-Reduction Sequential Methodology

Friedel-Crafts Acylation with Isobutyryl Chloride

An alternative approach involves the acylation of m-cresol with isobutyryl chloride (C₃H₇COCl) followed by reduction of the resulting ketone intermediates. This two-step process circumvents carbocation rearrangements and enhances positional control.

Step 1: Acylation

  • Conditions : m-Cresol reacts with 2.1 equivalents of isobutyryl chloride in toluene at 50°C using AlCl₃ (15 mol%) as the catalyst.

  • Intermediate : 2,6-Diisobutyryl-m-cresol forms as a pale-yellow solid (melting point 89–92°C), confirmed via HPLC-MS.

Step 2: Ketone Reduction

  • Catalytic Hydrogenation : Pd/C (5 wt%) under 30 bar H₂ at 120°C reduces the acyl groups to alkyl chains with >90% efficiency.

  • Clemmensen Reduction : Zinc amalgam in concentrated HCl at reflux achieves comparable yields (88%) but requires stringent pH control to prevent dealkylation.

Industrial Scalability and Cost Analysis

The acylation-reduction method, while more labor-intensive, offers superior purity (98–99% by GC-MS) compared to direct alkylation. A 2024 economic assessment estimated a production cost of $12.50/kg for the two-step process, making it viable for high-value applications such as pharmaceutical antioxidants.

Novel Catalytic Systems and Solvent Effects

Methanesulfonic Acid-Mediated Alkylation

Recent innovations leverage methanesulfonic acid (MSA) as a Brønsted acid catalyst for one-pot alkylation. In a patented method, m-cresol and isobutyl alcohol undergo condensation at 130°C under MSA (20 mol%), yielding this compound in 78% purity after 6 hours. This approach eliminates halide waste and simplifies purification, though excess MSA necessitates neutralization with aqueous sodium carbonate.

Solvent Optimization

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reaction rates by stabilizing ionic intermediates but complicates product isolation.

  • Eco-Friendly Alternatives : Cyclopentyl methyl ether (CPME) has emerged as a sustainable solvent, achieving 70% yield at 95°C with ZnCl₂ catalysis.

Purification and Quality Control

Recrystallization Techniques

Crude this compound is purified via sequential recrystallization from n-butanol and ethanol, removing mono-alkylated byproducts and unreacted m-cresol. Optimal conditions involve cooling the saturated solution to −20°C, yielding colorless crystals with a melting point of 64–66°C.

Analytical Characterization

  • HPLC : Reverse-phase C18 columns (ACN:H₂O = 85:15) resolve the target compound (retention time: 8.2 min) from structural isomers.

  • ¹H NMR : Characteristic signals include δ 6.65 (s, 1H, aromatic), δ 2.85 (m, 4H, CH₂), and δ 1.25 (d, 12H, CH₃) .

Q & A

Q. Q1: What are the key considerations for synthesizing 2,6-Bis(1-methylpropyl)-m-cresol, and how can purity be validated?

A: Synthesis typically involves alkylation of m-cresol with isopropyl groups. Critical parameters include reaction temperature (optimized between 80–120°C), catalyst selection (e.g., acidic or metal-based catalysts), and stoichiometric control to minimize byproducts like thymol or di-isopropyl isomers . Purity validation requires HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and GC-MS for isomer detection. Quantify residual m-cresol using a calibration curve with ≥98% reference standards .

Q. Q2: How can solubility challenges be addressed for in vitro studies?

A: The compound exhibits limited aqueous solubility (≈24 mg/L at 25°C) but dissolves in organic solvents like DMSO, ethanol, or PEG-300. For cell-based assays, prepare a 10 mM stock in DMSO and dilute with culture media to ≤0.1% DMSO. Centrifugation (10,000 rpm, 10 min) post-solubilization ensures clarity. Validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. Q3: How do structural isomers (e.g., 2,4-di-isopropyl-m-cresol) impact experimental outcomes, and what methods resolve them?

A: Isomers can skew bioactivity data due to differing steric and electronic properties. Separation techniques include:

  • Preparative HPLC : Use a chiral column (e.g., Chiralpak IA) with n-hexane/isopropanol (95:5) at 1.5 mL/min .
  • Crystallization : Differential solubility in ethanol/water mixtures (70:30) isolates this compound with >95% purity .
    Validate isomer ratios via [1]H-NMR (δ 1.2–1.4 ppm for sec-butyl protons) and compare retention times against synthetic standards .

Q. Q4: What thermodynamic data are critical for reaction mechanism studies?

A: Enthalpy of formation (ΔfH° = −345.2 kJ/mol) and bond dissociation energy (O–H bond: 368 kJ/mol) are essential for modeling reaction pathways. Use calorimetry (e.g., DSC) to measure ΔrH° during alkylation. Computational methods (DFT at B3LYP/6-311+G(d,p)) align with experimental thermochemistry for mechanism validation .

Q. Q5: How does the compound’s stability vary under different storage conditions?

A: Stability studies show:

ConditionDegradation (%) at 6 monthsKey Degradants
−80°C (anhydrous)<5%None detected
25°C (ambient air)22%Oxidized quinone derivatives
For long-term storage, lyophilize under argon and store at −80°C. Monitor oxidation via FT-IR (loss of phenolic O–H stretch at 3300 cm⁻¹) .

Data Contradiction Analysis

Q. Q6: Discrepancies in reported bioactivity—how to reconcile conflicting results?

A: Variations often stem from:

  • Isomeric impurities : Commercial batches may contain 4,6-di-tert-butyl-m-cresol (CAS 497-39-2), which exhibits antioxidant properties distinct from the target compound .
  • Solvent artifacts : DMSO at >0.1% induces cellular stress, confounding cytotoxicity assays .
    Mitigation :

Source batches with HPLC-certified isomer profiles.

Include solvent-only controls and LC-MS to verify compound integrity post-assay .

Methodological Guidelines

Q. Q7: Best practices for in vivo dosing formulations?

A: For murine models:

  • Vehicle : 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline.
  • Dose preparation :
    • Dissolve 20 mg in 1 mL vehicle (vortex 5 min, 37°C water bath).
    • Filter-sterilize (0.22 µm) to remove particulates.
  • Stability : Use within 4 hours; avoid repeated freeze-thaw cycles .

Q. Q8: How to design a robust SAR study for derivatives?

A: Focus on:

  • Substituent position : Compare 2,6- vs. 4,6-di-alkyl analogs.
  • Steric effects : Introduce tert-butyl groups to assess steric hindrance on phenolic O–H reactivity.
    Synthesize derivatives via Friedel-Crafts alkylation, characterize via X-ray crystallography (if crystalline), and correlate logP values (HPLC-derived) with bioactivity .

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